molecular formula C10H11IO2 B8539791 Methyl 2-(2-iodophenyl)propanoate CAS No. 142569-76-4

Methyl 2-(2-iodophenyl)propanoate

Cat. No.: B8539791
CAS No.: 142569-76-4
M. Wt: 290.10 g/mol
InChI Key: VDTAHEDTMFEWEK-UHFFFAOYSA-N
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Description

Methyl 2-(2-iodophenyl)propanoate is an ester derivative characterized by a 2-iodophenyl group attached to the second carbon of a propanoate backbone. Its molecular formula is C₁₀H₁₁IO₂, with a molecular weight of 290.10 g/mol. Structurally, it comprises a methyl ester group (-COOCH₃) and a branched chain where the central carbon bears the 2-iodophenyl substituent.

Properties

CAS No.

142569-76-4

Molecular Formula

C10H11IO2

Molecular Weight

290.10 g/mol

IUPAC Name

methyl 2-(2-iodophenyl)propanoate

InChI

InChI=1S/C10H11IO2/c1-7(10(12)13-2)8-5-3-4-6-9(8)11/h3-7H,1-2H3

InChI Key

VDTAHEDTMFEWEK-UHFFFAOYSA-N

Canonical SMILES

CC(C1=CC=CC=C1I)C(=O)OC

Origin of Product

United States

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Methyl 3-[(2-iodophenyl)formamido]propanoate (Compound 28)

  • Structure: Features a formamido (-NHC(O)-) linker between the 2-iodophenyl group and the propanoate ester.
  • Molecular Formula : C₁₁H₁₁IN₂O₃ (MW: 346.13 g/mol).
  • Synthesis: Prepared via reaction of 2-iodobenzoyl chloride with methyl 3-aminopropanoate, yielding 59% .
  • IR Data: Strong absorption at ~1650 cm⁻¹ (amide C=O) and ~1740 cm⁻¹ (ester C=O) . NMR: Aromatic protons (δ 7.3–8.1 ppm), amide NH (δ ~8.5 ppm), and ester methyl (δ 3.7 ppm) .

Methyl 2-[(2-iodophenyl)formamido]acetate (Compound 29)

  • Structure : Shorter chain (acetate ester) with formamido substitution.
  • Molecular Formula: C₁₀H₉INO₃ (MW: 318.09 g/mol).
  • Synthesis : Higher yield (71% ) due to reduced steric hindrance from the shorter backbone .
  • Key Differences :
    • Smaller molecular weight and increased reactivity from the acetate group.
    • NMR : Similar aromatic and amide signals but distinct shifts for the acetate methyl (δ 3.8 ppm) .

2-(2-Methoxyphenyl)-2-methylpropanoic Acid ()

  • Structure : Carboxylic acid analog with methoxy substituent instead of iodine.
  • Molecular Formula : C₁₁H₁₄O₃ (MW: 194.23 g/mol).
  • Key Differences: The carboxylic acid group (-COOH) increases acidity (pKa ~4-5) compared to the ester’s neutrality. Safety: Classified as non-hazardous but requires standard handling precautions (e.g., eye protection) .

Methyl 2-chloro-3-(2,4-dichlorophenyl)propanoate ()

  • Structure : Chlorine substituents instead of iodine.
  • Molecular Formula : C₁₀H₉Cl₃O₂ (MW: 283.54 g/mol).
  • Key Differences :
    • Chlorine’s lower atomic weight and electronegativity reduce steric bulk and alter reactivity (e.g., slower oxidative addition in cross-coupling).

Comparative Analysis Tables

Table 2: Spectroscopic Data

Compound IR (C=O Stretch) ¹H NMR Key Signals (δ, ppm)
Methyl 2-(2-iodophenyl)propanoate (inferred) ~1740 (ester) Aromatic (7.2–8.0), ester CH₃ (3.7), CH(CH₃) (1.5)
Compound 28 1740 (ester), 1650 (amide) Aromatic (7.3–8.1), NH (8.5), ester CH₃ (3.7)
Compound 29 1740 (ester), 1650 (amide) Aromatic (7.4–8.2), NH (8.6), acetate CH₃ (3.8)

Key Research Findings

  • Synthetic Efficiency : Yields for iodophenyl-containing esters (e.g., 59–71% in ) suggest that steric and electronic factors influence reaction outcomes. The target compound’s synthesis may require optimized conditions to mitigate steric hindrance from the 2-iodophenyl group .
  • Spectroscopic Challenges : Quantitative NMR analysis of similar compounds () highlights the need for internal standards (e.g., ethyl viologen) to resolve overlapping signals, a technique applicable to characterizing the target compound .
  • Safety and Handling: While the target ester’s safety data is unspecified, analogs like 2-(2-methoxyphenyl)-2-methylpropanoic acid emphasize standard precautions (e.g., avoiding inhalation) .

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